N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a piperazine ring substituted with a chlorophenyl group and an acetamide moiety, making it a subject of interest for researchers exploring new pharmacological agents and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 3,5-bis(trifluoromethyl)aniline: This intermediate can be synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.
Formation of 3-chlorophenylpiperazine: This intermediate is prepared by reacting 3-chloroaniline with piperazine under appropriate conditions.
Coupling Reaction: The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 3-chlorophenylpiperazine in the presence of acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies exploring its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-bromophenyl)piperazin-1-yl]acetamide
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which impart distinct electronic and steric properties. These features contribute to its specific binding affinity and selectivity for molecular targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF6N3O/c21-15-2-1-3-17(11-15)30-6-4-29(5-7-30)12-18(31)28-16-9-13(19(22,23)24)8-14(10-16)20(25,26)27/h1-3,8-11H,4-7,12H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPOKKFVGFBLIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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